BenchChemオンラインストアへようこそ!

4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Kinase inhibitor design Scaffold optimization Fragment-based drug discovery

4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-98-7; molecular formula C₁₅H₂₁N₅O; molecular weight 287.37 g/mol) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one heterocyclic class—a privileged kinase-inhibitor scaffold extensively validated across cyclin-dependent kinases (CDKs), tyrosine kinases, and SIK/NUAK family kinases. The compound bears a 4-methylpiperazin-1-yl substituent directly attached at the C4 position and an n-propyl group at N8, with no additional substitution at C2, C5, or C6.

Molecular Formula C15H21N5O
Molecular Weight 287.367
CAS No. 2034525-98-7
Cat. No. B3001382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034525-98-7
Molecular FormulaC15H21N5O
Molecular Weight287.367
Structural Identifiers
SMILESCCCN1C(=O)C=CC2=C1N=CN=C2N3CCN(CC3)C
InChIInChI=1S/C15H21N5O/c1-3-6-20-13(21)5-4-12-14(16-11-17-15(12)20)19-9-7-18(2)8-10-19/h4-5,11H,3,6-10H2,1-2H3
InChIKeyOZVRSCFYPJATJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-98-7): Chemical Identity, Scaffold Class, and Procurement Baseline


4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-98-7; molecular formula C₁₅H₂₁N₅O; molecular weight 287.37 g/mol) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one heterocyclic class—a privileged kinase-inhibitor scaffold extensively validated across cyclin-dependent kinases (CDKs), tyrosine kinases, and SIK/NUAK family kinases [1][2]. The compound bears a 4-methylpiperazin-1-yl substituent directly attached at the C4 position and an n-propyl group at N8, with no additional substitution at C2, C5, or C6. This substitution pattern distinguishes it from the majority of published pyrido[2,3-d]pyrimidin-7(8H)-ones, which typically carry C2-arylamino and/or C6-aryl/sulfonyl substituents [3]. Notably, direct experimental bioactivity data for this specific compound are absent from the peer-reviewed literature, patent exemplification, and public bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) as of the search date. The evidence presented herein is therefore derived from class-level structure–activity relationship (SAR) inferences drawn from structurally proximate analogs within the pyrido[2,3-d]pyrimidin-7(8H)-one series.

Why 4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Replaced by Generic Pyridopyrimidinone Analogs


Within the pyrido[2,3-d]pyrimidin-7(8H)-one class, small structural modifications at the N8 and C4 positions produce order-of-magnitude shifts in kinase inhibitory potency: the N8-propyl vs. N8-cyclopentyl change alone alters CDK2 IC₅₀ from 112 nM to 12 nM (a ~9.3-fold difference) in the 2-phenylamino series [1], while C4 substituent identity (4-methylpiperazine vs. piperidine vs. morpholine) governs hydrogen-bonding capacity, basicity (calculated pKa ~8 for the tertiary amine of N-methylpiperazine vs. ~10 for piperidine), and the potential for salt-bridge interactions within the kinase ATP-binding pocket [2]. The target compound's unique combination—direct C4 attachment of 4-methylpiperazin-1-yl (eliminating the metabolically labile aniline linker present in ON123300 and FRAX019) and an N8-propyl chain (providing intermediate lipophilicity between methyl and cyclopentyl)—creates a distinct pharmacological space that cannot be replicated by swapping in the more common 8-methyl, 8-cyclopentyl, or C2-aniline-linked analogs [3]. These architectural differences are expected to translate into divergent kinase selectivity profiles, metabolic stability, and solubility characteristics, making direct functional substitution unreliable without empirical verification.

Quantitative Differentiation Evidence: 4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one vs. Closest Structural Analogs


C4 Direct 4-Methylpiperazine Attachment vs. C2-Aniline-Linked 4-Methylpiperazine in ON123300 and FRAX019: Molecular Weight and Scaffold Topology

The target compound features 4-methylpiperazin-1-yl directly bonded to the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core. In contrast, the two most extensively characterized pyridopyrimidinones bearing a 4-methylpiperazine motif—ON123300 (narazaciclib) and FRAX019 (BDBM6276)—attach this group via a 1,4-phenylene-diamine linker at the C2 position [1]. This topological difference reduces the molecular weight by approximately 173–180 Da (287.37 vs. ~460–467 Da) and eliminates the metabolically vulnerable aniline moiety. The direct C4 attachment also changes the vector and distance of the basic amine from the hinge-binding region of the kinase ATP site, which is expected to alter kinase selectivity profiles based on established SAR showing that C2 vs. C4 substitution patterns in this scaffold drive selectivity between CDK, Src-family, and Abl kinases [2].

Kinase inhibitor design Scaffold optimization Fragment-based drug discovery

N8-Alkyl Chain Length SAR: 8-Propyl vs. 8-Methyl, 8-Butyl, and 8-Cyclopentyl Analogs in the 2-Phenylamino Series

Systematic SAR data from the Parke-Davis 2-phenylamino-pyrido[2,3-d]pyrimidin-7-one series provide the most direct cross-study comparison for the impact of N8-alkyl variation. In this series, against CDK2/cyclin E under identical assay conditions (GST-Rb substrate, 25 μM ATP), the N8-propyl analog (BDBM6248) exhibits an IC₅₀ of 112 nM. Extending the chain to N8-butyl (BDBM6250) improves potency to IC₅₀ = 37 nM (3.0-fold increase), while the N8-cyclopentyl analog (BDBM6253) achieves IC₅₀ = 12 nM (9.3-fold increase vs. propyl) [1]. A parallel trend is observed in the 2-(4-(4-methylpiperazin-1-yl)phenylamino) subseries, where the 8-phenyl analog (BDBM6272) shows CDK4 IC₅₀ = 175 nM vs. the 8-cyclopentyl analog (BDBM6276) at CDK4 IC₅₀ = 7–9 nM [2]. This class-level SAR indicates that the 8-propyl substitution of the target compound positions it in an intermediate potency range—more lipophilic and potentially more potent than an 8-methyl analog, but less than 8-cyclopentyl or 8-butyl derivatives. The Barvian et al. study of >60 analogs further established that N8-substitution is a critical potency determinant, with larger alkyl/cycloalkyl groups generally enhancing hydrophobic packing in the kinase back pocket [3].

Structure-activity relationship Kinase inhibition Alkyl chain optimization

Absence of C2 and C6 Substitution: A Minimalist Scaffold vs. Polysubstituted Clinical Candidates (Palbociclib, ON123300)

The target compound carries no substitution at the C2, C5, or C6 positions. This contrasts sharply with palbociclib (PD 0332991), which bears a C2-(5-piperazin-1-yl-pyridin-2-yl)amino group, a C5-methyl, a C6-acetyl, and an N8-cyclopentyl group—substitutions that were systematically introduced to achieve CDK4/6 selectivity (CDK4 IC₅₀ = 11 nM, CDK6 IC₅₀ = 16 nM) vs. other CDKs [1]. Similarly, ON123300 incorporates a C6-carbonitrile and a C2-(4-(4-methylpiperazin-1-yl)phenyl)amino group to achieve multi-kinase inhibition (CDK4 IC₅₀ = 3.9 nM, Ark5 IC₅₀ = 5 nM) [2]. The VanderWel et al. study demonstrated that introducing a C5-methyl group alone is sufficient to confer Cdk4 selectivity over Cdk2 and representative tyrosine kinases [3]. By lacking these auxiliary substituents, the target compound represents the most minimalist, unadorned pyrido[2,3-d]pyrimidin-7(8H)-one scaffold available with a C4 4-methylpiperazine group, making it uniquely suited as a negative control compound, a baseline for additivity SAR studies, or a starting template for late-stage functionalization to systematically probe the contribution of each substituent to kinase selectivity.

Chemical probe development Minimal pharmacophore Selectivity profiling

C4 Substituent Basicity and Hydrogen-Bonding Capacity: 4-Methylpiperazine vs. Piperidine and Morpholine at the 8-Propylpyridopyrimidinone Scaffold

The 4-position substituent identity critically governs the compound's interaction with the kinase hinge region and its aqueous solubility. The target compound's 4-methylpiperazine group provides a tertiary amine with a calculated pKa of approximately 7.5–8.5 for the N-methyl nitrogen, enabling partial protonation at physiological pH and the capacity for both hydrogen-bond acceptance and salt-bridge formation [1]. In contrast, the 4-piperidine analog (CAS 2034375-53-4; 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one) contains a secondary amine (pKa ~10–11) that is predominantly protonated at pH 7.4 but lacks the additional tertiary amine hydrogen-bond acceptor present in the piperazine. The 4-morpholine analog (4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one) presents only an ether oxygen as a hydrogen-bond acceptor with no basic amine. These differences in ionization state and hydrogen-bonding capacity directly affect both target engagement (the protonated amine can form a salt bridge with the conserved Asp/Glu residue in the kinase hinge) and pharmaceutical properties (LogD, solubility, permeability) [2]. In the broader pyrido[2,3-d]pyrimidine literature, the 4-methylpiperazine moiety has been successfully employed in multiple kinase inhibitor series including the CDK inhibitor milciclib (PHA-848125; CDK2 IC₅₀ = 45 nM, CDK4 IC₅₀ = 160 nM) and imatinib derivatives, where it contributes to both potency and solubility .

Physicochemical property optimization Kinase hinge binding Solubility engineering

Recommended Application Scenarios for 4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one Based on Structural Differentiation Evidence


Kinase Selectivity Panel Baseline Compound for Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Deconvolution

The compound's minimal substitution pattern (C4-direct 4-methylpiperazine + N8-propyl only; C2, C5, C6 unsubstituted) makes it an ideal baseline reference for comprehensive kinase selectivity profiling. Unlike palbociclib or ON123300, which derive their selectivity from multiple synergistic substituents [1][2], this compound can reveal the intrinsic kinase affinity profile conferred by the naked pyrido[2,3-d]pyrimidin-7(8H)-one core bearing only a C4 basic amine. Systematic comparison against the C2-phenylamino N8-propyl analog (CDK2 IC₅₀ = 112 nM) can quantify the contribution of the C2 substituent to kinase potency.

Late-Stage Diversification Template for Parallel SAR Exploration at C2, C5, and C6

With reactive C–H positions available at C2, C5, and C6 and no protecting groups required, this compound serves as a versatile precursor for combinatorial library synthesis via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) or direct C–H functionalization. The Borrell et al. 2021 study demonstrated that C4-diversified pyrido[2,3-d]pyrimidin-7(8H)-ones can be efficiently elaborated using palladium- and copper-catalyzed reactions [1]. The 8-propyl group provides sufficient lipophilicity for membrane permeability in cell-based assays while maintaining aqueous solubility superior to 8-cyclopentyl analogs.

Negative Control for CDK4/6 Inhibitor Studies Requiring Absent C2-Aminopyridine Motif

The Toogood et al. 2005 study established that the C2-(2-aminopyridine) substituent is both necessary and sufficient for CDK4/6 selectivity in the pyrido[2,3-d]pyrimidin-7(8H)-one series [1]. Since the target compound lacks any C2 substitution, it is predicted to exhibit minimal CDK4/6 selectivity and reduced potency relative to aminopyridine-bearing analogs, making it a mechanistically appropriate negative control compound for experiments designed to validate CDK4/6-dependent pharmacology. This application is reinforced by the Barvian et al. 2000 SAR showing that C2-unsubstituted or C2-alkylamino analogs generally show reduced Cdk4 potency compared to C2-arylamino counterparts [2].

Physicochemical Comparator for 4-Position Amine Optimization in Fragment-Based Kinase Programs

The 4-methylpiperazine substituent provides a quantifiable reference point for optimizing basic amine pKa and hydrogen-bonding capacity at the C4 position of kinase inhibitors. Compared to the 4-piperidine analog (CAS 2034375-53-4; secondary amine, higher pKa) and the 4-morpholine analog (neutral, ether oxygen only), the target compound's tertiary N-methylpiperazine offers an intermediate ionization profile at physiological pH (calculated pKa ~7.5–8.5) [1]. This property set is particularly relevant for CNS-penetrant kinase programs, where the balance between basicity (for hinge binding) and lipophilicity (for blood-brain barrier penetration) must be carefully tuned—as demonstrated by the brain-penetrant ON123300 series [2].

Quote Request

Request a Quote for 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.